(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol
Description
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of cyclobutanols It features a cyclobutane ring substituted with an amino group linked to a dimethylpyrimidinyl moiety
Properties
IUPAC Name |
(1R,2R)-2-[(2,6-dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-6-5-10(12-7(2)11-6)13-8-3-4-9(8)14/h5,8-9,14H,3-4H2,1-2H3,(H,11,12,13)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOWSRKXVJGMQW-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)N[C@@H]2CC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol can be achieved through several synthetic routes. One possible method involves the cyclization of a suitable precursor, such as a 1,4-diketone, followed by the introduction of the amino group and the dimethylpyrimidinyl moiety. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for cost-effectiveness and efficiency. This may include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups at the amino position.
Scientific Research Applications
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Material Science: Component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-Aminocyclobutan-1-ol: Lacks the dimethylpyrimidinyl moiety.
(1R,2R)-2-[(2,6-Dimethylphenyl)amino]cyclobutan-1-ol: Contains a phenyl group instead of a pyrimidinyl group.
Uniqueness
(1R,2R)-2-[(2,6-Dimethylpyrimidin-4-yl)amino]cyclobutan-1-ol is unique due to the presence of the dimethylpyrimidinyl moiety, which may confer specific chemical and biological properties not found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
